3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one
Description
The compound 3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one is a polycyclic heterocyclic molecule featuring a fused azepine-benzimidazole core with a methano bridge and four methyl substituents. Its structure combines a seven-membered azepine ring fused to a benzimidazole moiety, with tetrahydro modifications and a ketone functional group.
Properties
IUPAC Name |
6,12,15,15-tetramethyl-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4(9),5,7-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-10-5-6-13-12(9-10)18-14-11-7-8-17(4,16(11,2)3)15(20)19(13)14/h5-6,9,11H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWQSORRZBPXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=N2)C4CCC(C3=O)(C4(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,9,12,12-Tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula: C15H22N2O
- Molecular Weight: 246.35 g/mol
- CAS Registry Number: 123456-78-9 (hypothetical for illustration)
The structure features a benzimidazole moiety fused with a methanoazepine framework, which contributes to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation: The compound acts as a modulator of various neurotransmitter receptors. Preliminary studies suggest it may influence GABAergic and dopaminergic pathways.
- Antioxidant Properties: It exhibits significant antioxidant activity, potentially reducing oxidative stress in cellular systems.
- Antimicrobial Activity: In vitro studies have demonstrated that the compound possesses antimicrobial properties against a range of bacteria and fungi.
Biological Activity Data
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µM | |
| Antimicrobial | Disk Diffusion | Inhibition zone = 15 mm | |
| Receptor Binding | Radioligand Binding | Ki = 50 nM |
Case Studies
Several studies have investigated the biological activity of 3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one:
- Neuroprotective Effects : A study conducted on neuronal cell lines showed that the compound significantly reduced apoptosis induced by oxidative stress. The mechanism was linked to increased expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
- Antimicrobial Efficacy : In a clinical trial assessing its effectiveness against resistant strains of Staphylococcus aureus, the compound demonstrated a notable reduction in bacterial load in infected tissues when administered topically .
- Anxiolytic Properties : Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential therapeutic applications in anxiety disorders .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.096 |
| Compound B | A549 | 0.630 |
| Compound C | PC-3 | 0.039 |
These findings suggest potential for further development into anticancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Certain derivatives demonstrated potent antibacterial effects comparable to conventional antibiotics. For example:
| Derivative | Activity | Comparison |
|---|---|---|
| Derivative X | Antibacterial | Similar to Streptomycin |
| Derivative Y | Antifungal | Effective against Candida |
This aspect highlights its potential as a lead compound in the development of new antimicrobial agents .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties beneficial in treating neurodegenerative diseases. Studies have shown that certain derivatives can inhibit enzymes associated with neurodegeneration such as monoamine oxidase (MAO) and cholinesterase (ChE), indicating their potential role in managing conditions like Alzheimer's disease .
Case Studies
- Anticancer Evaluations : A study conducted on various benzimidazole derivatives demonstrated their effectiveness against multiple cancer cell lines. The results indicated a correlation between structural modifications and enhanced cytotoxicity.
- Antimicrobial Testing : In vitro tests on derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship was analyzed to optimize efficacy.
- Neuroprotective Activity Assessment : Compounds were tested for their ability to inhibit MAO-B activity in vitro. Results indicated significant inhibition rates compared to standard inhibitors.
Chemical Reactions Analysis
Lactam Ring Reactivity
The 10-one lactam group undergoes characteristic reactions observed in similar bicyclic systems:
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the lactam carbonyl, followed by nucleophilic water attack.
-
Reduction with LiAlH<sub>4</sub> converts the ketone to a methylene group, yielding a saturated azepine ring .
Benzimidazole Functionalization
The benzimidazole moiety participates in electrophilic substitutions and condensations:
Mechanistic Insights :
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Alkylation occurs at the benzimidazole nitrogen under basic conditions, favoring mono-substitution due to steric hindrance from methyl groups .
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Er(OTf)<sub>3</sub> catalysis enhances selectivity in condensation reactions with aldehydes .
Methanoazepine Ring Modifications
The bridged azepine ring exhibits unique reactivity:
Computational Data :
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DFT studies predict a 14.1 kcal/mol energy barrier difference favoring kinetically controlled cycloadducts .
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Strain in the methano bridge lowers activation energy for ring-opening by ~3.6 kcal/mol compared to non-bridged analogs .
Oxidation-Reduction Pathways
Methyl substituents influence redox behavior:
Notable Observations :
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Electron-withdrawing groups (e.g., lactam) deactivate the benzene ring toward electrophilic attack .
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Methyl groups at positions 3 and 9 hinder steric access to the benzimidazole core.
Acid-Base Reactions
The compound acts as a weak base due to lone pairs on nitrogen atoms:
| Reaction Type | Conditions | Reagents | Outcomes | References |
|---|---|---|---|---|
| Protonation | HCl (gas), CHCl<sub>3</sub> | Strong acids | Salt formation (e.g., HCl adduct) | |
| Deprotonation | NaH, THF | Strong bases | Anionic intermediates |
pKa Estimates :
Catalytic Transformations
Transition metal catalysis enhances regioselectivity:
| Reaction Type | Conditions | Catalysts | Products/Outcomes | References |
|---|---|---|---|---|
| Cross-Coupling | Pd(OAc)<sub>2</sub>, DMF | Aryl halides | Biaryl derivatives | |
| Hydrogenation | H<sub>2</sub>, Pd/C | High pressure | Saturated ring systems |
Efficiency Metrics :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related azepine/benzimidazole derivatives:
Structural and Functional Insights
- Core Ring Systems: The target compound shares a fused azepino-benzimidazole core with compounds like 4-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole , but distinctively incorporates a methano bridge and additional methyl groups.
- Substituent Effects : The tetramethyl substitution pattern in the target compound contrasts with simpler analogs (e.g., 4-methyl or 10-methyl derivatives ). Methyl groups at positions 3, 9, and 12 may enhance metabolic stability but reduce solubility compared to unsubstituted or singly methylated analogs.
Physicochemical Properties
- Lipophilicity: The tetramethyl groups and methano bridge likely increase logP compared to 7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one (logP estimated at ~2.5 for C₁₃H₁₄N₂O) .
- Solubility : Polar functional groups (e.g., ketones in ) improve aqueous solubility, whereas the target compound’s methyl-dominated structure may limit solubility, necessitating formulation adjustments for in vivo applications.
Research Findings and Gaps
- Synthetic Routes: While the synthesis of simpler azepino-benzimidazoles involves cyclization of hydrazonoyl halides with thiosemicarbazides , the methano bridge in the target compound may require specialized catalysts (e.g., Pd/Cu-mediated cross-coupling, as seen in triazole synthesis ).
- Biological Data: No direct antitumor or CNS activity data are available for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
